molecular formula C19H26ClNOS B12738639 Phenol, 4-((2-((bis(1-methylethyl)amino)methyl)phenyl)thio)-, hydrochloride CAS No. 127906-63-2

Phenol, 4-((2-((bis(1-methylethyl)amino)methyl)phenyl)thio)-, hydrochloride

Cat. No.: B12738639
CAS No.: 127906-63-2
M. Wt: 351.9 g/mol
InChI Key: ULEMZZQERIQRTP-UHFFFAOYSA-N
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Description

Phenol, 4-((2-((bis(1-methylethyl)amino)methyl)phenyl)thio)-, hydrochloride is a complex organic compound with a unique structure that includes a phenol group, a bis(1-methylethyl)amino group, and a thioether linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Phenol, 4-((2-((bis(1-methylethyl)amino)methyl)phenyl)thio)-, hydrochloride typically involves multiple steps. One common route includes the following steps:

    Formation of the bis(1-methylethyl)amino group: This can be achieved by reacting isopropylamine with formaldehyde.

    Attachment to the phenyl ring: The bis(1-methylethyl)amino group is then attached to a phenyl ring through a nucleophilic substitution reaction.

    Thioether linkage formation: The phenyl ring with the bis(1-methylethyl)amino group is then reacted with a thiol compound to form the thioether linkage.

    Final hydrochloride formation: The final step involves the addition of hydrochloric acid to form the hydrochloride salt of the compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving the use of catalysts and controlled environments to ensure consistent quality.

Chemical Reactions Analysis

Types of Reactions

Phenol, 4-((2-((bis(1-methylethyl)amino)methyl)phenyl)thio)-, hydrochloride can undergo various chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinones.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The phenol group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Electrophilic aromatic substitution reactions typically involve reagents like halogens, nitrating agents, or sulfonating agents.

Major Products Formed

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Various reduced forms of the compound.

    Substitution: Halogenated, nitrated, or sulfonated derivatives.

Scientific Research Applications

Phenol, 4-((2-((bis(1-methylethyl)amino)methyl)phenyl)thio)-, hydrochloride has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a catalyst in certain reactions.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of certain diseases.

    Industry: Used in the production of various chemical products and as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of Phenol, 4-((2-((bis(1-methylethyl)amino)methyl)phenyl)thio)-, hydrochloride involves its interaction with specific molecular targets and pathways. The phenol group can interact with enzymes and proteins, potentially inhibiting their activity. The bis(1-methylethyl)amino group may enhance the compound’s ability to penetrate cell membranes, increasing its efficacy. The thioether linkage can also play a role in the compound’s overall stability and reactivity.

Comparison with Similar Compounds

Phenol, 4-((2-((bis(1-methylethyl)amino)methyl)phenyl)thio)-, hydrochloride can be compared with other similar compounds, such as:

    Phenol, 2,4-bis(1-methylethyl)-: This compound has a similar phenol structure but lacks the thioether linkage and bis(1-methylethyl)amino group.

    Phenol, 2,4-bis(1-methyl-1-phenylethyl)-: This compound has a different substitution pattern on the phenol ring, leading to different chemical properties and reactivity.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

CAS No.

127906-63-2

Molecular Formula

C19H26ClNOS

Molecular Weight

351.9 g/mol

IUPAC Name

4-[2-[[di(propan-2-yl)amino]methyl]phenyl]sulfanylphenol;hydrochloride

InChI

InChI=1S/C19H25NOS.ClH/c1-14(2)20(15(3)4)13-16-7-5-6-8-19(16)22-18-11-9-17(21)10-12-18;/h5-12,14-15,21H,13H2,1-4H3;1H

InChI Key

ULEMZZQERIQRTP-UHFFFAOYSA-N

Canonical SMILES

CC(C)N(CC1=CC=CC=C1SC2=CC=C(C=C2)O)C(C)C.Cl

Origin of Product

United States

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